molecular formula C15H12ClNO2 B078470 N-(2-Benzoyl-4-chlorophenyl)acetamide CAS No. 13788-59-5

N-(2-Benzoyl-4-chlorophenyl)acetamide

Cat. No. B078470
CAS RN: 13788-59-5
M. Wt: 273.71 g/mol
InChI Key: NHAUKYAYIYDFST-UHFFFAOYSA-N
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Description

“N-(2-Benzoyl-4-chlorophenyl)acetamide” is a chemical compound with the linear formula C19H17ClN2O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is also known as 2-[acetyl(acetyloxy)amino]-N-(2-benzoyl-4-chlorophenyl)acetamide .


Synthesis Analysis

The synthesis of N-(2-Benzoyl-4-chlorophenyl)acetamide involves the chloroacetylation of 2-amino-5-chlorbenzophenone, which is then reacted with substituted phenylpiperazine . The chemical structures of the compounds were confirmed on the basis of their TLC, IR, 1HNMR, 13CNMR, and by elemental analysis .


Molecular Structure Analysis

The molecular structure of N-(2-Benzoyl-4-chlorophenyl)acetamide can be represented by the linear formula C19H17ClN2O5 . The molecular weight of this compound is 388.811 .

Scientific Research Applications

  • Pharmacological Properties : N-(2-Benzoyl-4-chlorophenyl)acetamide derivatives have been studied for their pharmacological properties. A study by Fryer, Leimgruber, and Trybulski (1982) reported the synthesis of these compounds and compared their properties with corresponding cyclized products, specifically 1,4-benzodiazepines, noting their central nervous system activity (Fryer, Leimgruber, & Trybulski, 1982).

  • Photovoltaic Efficiency : Mary et al. (2020) studied the photochemical and thermochemical properties of various N-(2-Benzoyl-4-chlorophenyl)acetamide analogs for potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings suggested good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).

  • CNS Agents : Verma, Kumar, and Kumar (2017) synthesized and evaluated a series of N-(2-Benzoyl-4-chlorophenyl)acetamides as central nervous system (CNS) agents. Their molecular docking studies suggested that these compounds could potentially dock into the binding pocket of the GABAA receptor (Verma, Kumar, & Kumar, 2017).

  • Supramolecular Assembly : Hazra et al. (2014) reported the crystal structures of compounds including N-(2-Chlorophenyl) acetamide and examined their intermolecular interactions, contributing to the understanding of supramolecular chemistry and material science (Hazra et al., 2014).

  • Antiangiogenic Effects : Prabhakar et al. (2006) studied the antiangiogenic effect of a benzophenone analogue, 2-benzoyl-phenoxy acetamide, in EAT cells, revealing its potential in tumor treatment through the downregulation of VEGF and HIF-1α (Prabhakar et al., 2006).

  • Antitumor Activities : A study on substituted benzophenone analogues, including (2-aroyl-4-methylphenoxy)acetamides, showed promising antitumor and proapoptotic activities in Ehrlich ascites tumor cells (Prabhakar et al., 2006).

  • Anticancer Agents : Zabiulla et al. (2016) synthesized and evaluated a series of benzophenone analogues as potential anticancer agents, indicating their effectiveness in in-vitro cytotoxic and antiproliferative assays (Zabiulla et al., 2016).

  • Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative of N-(2-Benzoyl-4-chlorophenyl)acetamide and evaluated its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUKYAYIYDFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298825
Record name N-(2-Benzoyl-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-chlorophenyl)acetamide

CAS RN

13788-59-5
Record name NSC126372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Benzoyl-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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